![molecular formula C7H11N3O4S B2453189 2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid CAS No. 1308951-64-5](/img/structure/B2453189.png)
2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid” is a chemical compound with the CAS Number: 1308951-64-5 . It has a molecular weight of 233.25 . The IUPAC name for this compound is N-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]alanine . It is typically stored at room temperature and has a physical form of powder .
Molecular Structure Analysis
The InChI code for “2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid” is 1S/C7H11N3O4S/c1-5(7(11)12)9-15(13,14)6-3-8-10(2)4-6/h3-5,9H,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
As mentioned earlier, “2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid” is a powder that is stored at room temperature .
Scientific Research Applications
Synthesis and Biological Evaluation
A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including structures related to 2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid, were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). This research highlighted their potential in treating conditions like arthritis, focusing on structure-activity relationships to identify potent COX-2 inhibitors (Penning et al., 1997).
Chemical Structure Analysis
Studies involved in the synthesis of similar compounds have emphasized the importance of regiospecific synthesis and the challenges in identifying the correct regioisomer. Single-crystal X-ray analysis was crucial in the unambiguous structure determination of these compounds, highlighting the extensive use of hydrogen bonding in their structures (Kumarasinghe et al., 2009).
Antagonism of CB1 Receptor
Research on the synthesis and screening of biaryl pyrazole sulfonamide derivatives has been conducted. This includes investigating the effects of replacing certain groups within these compounds and their impact on CB1 receptor antagonism, an area relevant for neurological research (Srivastava et al., 2008).
Carbonic Anhydrase Inhibitors
Compounds related to 2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies offer insights into the potential medical applications of such compounds, particularly in treating conditions like glaucoma (Bülbül et al., 2008).
Antibacterial and Antimicrobial Activity
Research has also explored the synthesis of new heterocyclic compounds containing sulfonamido moieties for use as antibacterial agents. This line of investigation provides a foundation for developing new antimicrobial treatments (Azab et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4S/c1-5(7(11)12)9-15(13,14)6-3-8-10(2)4-6/h3-5,9H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQYCGDANCOGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CN(N=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazole-4-sulfonamido)propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.